(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone
Overview
Description
(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that combines a pyrazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine and methoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone
- (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-fluorophenyl)methanone
- (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-bromophenyl)methanone
Uniqueness
What sets (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone apart from similar compounds is its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature allows for specific interactions with molecular targets and can lead to distinct pharmacological effects.
Properties
IUPAC Name |
(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-15-12-18(23,14-8-10-19-11-9-14)21(20-15)17(22)13-4-6-16(24-2)7-5-13/h4-11,23H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMXHNRWGCBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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